2,6-Dideoxy-beta-D-galactose
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Overview
Description
D-(+)-Digitoxose: is a monosaccharide and a rare sugar that is a component of cardiac glycosides, such as digitoxin and digoxin. These glycosides are used in the treatment of heart conditions, particularly heart failure and arrhythmias. D-(+)-Digitoxose is a six-carbon sugar with the chemical formula C6H12O4. It is an important molecule in medicinal chemistry due to its role in enhancing the pharmacological activity of cardiac glycosides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Digitoxose typically involves the chemical modification of naturally occurring sugars. One common method is the reduction of digitoxigenin, a steroidal aglycone, followed by glycosylation to attach the sugar moiety. The reaction conditions often involve the use of strong acids or bases to facilitate the glycosylation process.
Industrial Production Methods: Industrial production of D-(+)-Digitoxose is generally carried out through biotechnological methods, utilizing enzymes to catalyze the conversion of precursor molecules into the desired sugar. This method is preferred due to its higher specificity and yield compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: D-(+)-Digitoxose undergoes various chemical reactions, including:
Oxidation: This reaction can convert D-(+)-Digitoxose into its corresponding lactone or acid.
Reduction: Reduction reactions can produce deoxy sugars or sugar alcohols.
Substitution: Substitution reactions can introduce different functional groups into the sugar molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products:
Oxidation: Produces lactones or acids.
Reduction: Produces deoxy sugars or sugar alcohols.
Substitution: Produces functionalized sugars with different chemical properties.
Scientific Research Applications
Chemistry: D-(+)-Digitoxose is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, D-(+)-Digitoxose is studied for its role in glycosylation processes and its impact on protein function and stability.
Medicine: D-(+)-Digitoxose is a key component of cardiac glycosides, which are used to treat heart conditions. Research is ongoing to develop new glycoside derivatives with improved efficacy and reduced toxicity.
Industry: In the industrial sector, D-(+)-Digitoxose is used in the production of bioactive compounds and as a precursor for the synthesis of various chemicals.
Mechanism of Action
D-(+)-Digitoxose exerts its effects primarily through its incorporation into cardiac glycosides. These glycosides inhibit the sodium-potassium ATPase pump in cardiac cells, leading to an increase in intracellular calcium levels. This increase in calcium enhances cardiac contractility and improves heart function. The molecular targets of D-(+)-Digitoxose include the sodium-potassium ATPase enzyme and various ion channels involved in cardiac muscle contraction.
Comparison with Similar Compounds
D-Glucose: A common six-carbon sugar with similar structural features but different biological roles.
D-Galactose: Another six-carbon sugar that is a component of lactose and has different metabolic pathways.
D-Mannose: A sugar involved in glycosylation processes and immune responses.
Uniqueness: D-(+)-Digitoxose is unique due to its specific role in cardiac glycosides and its impact on heart function. Unlike other sugars, it is not commonly found in nature and is primarily studied for its medicinal properties.
Properties
Molecular Formula |
C6H12O4 |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(2R,4R,5R,6R)-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3/t3-,4-,5-,6+/m1/s1 |
InChI Key |
FDWRIIDFYSUTDP-KAZBKCHUSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)O)O)O |
Origin of Product |
United States |
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